N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide is a Schiff base compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a quinoline backbone, which is a heterocyclic aromatic organic compound, and a hydrazide functional group, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-methylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide involves its interaction with biological molecules. The compound can form coordination complexes with metal ions, which can then interact with biological targets. The hydrazide functional group is known to interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide is unique due to its quinoline backbone, which imparts distinct chemical and biological properties. The presence of the bromine atom and the hydrazide functional group further enhances its reactivity and potential biological activities.
Properties
Molecular Formula |
C18H14BrN3O2 |
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Molecular Weight |
384.2 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C18H14BrN3O2/c1-11-8-15(14-4-2-3-5-16(14)21-11)18(24)22-20-10-12-9-13(19)6-7-17(12)23/h2-10,23H,1H3,(H,22,24)/b20-10+ |
InChI Key |
JGMDMFQBYZQFOE-KEBDBYFISA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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